(S)-3-amino-4-methylpentan-1-ol
CAS No.: 116173-94-5
Cat. No.: VC8210575
Molecular Formula: C6H15NO
Molecular Weight: 117.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116173-94-5 |
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Molecular Formula | C6H15NO |
Molecular Weight | 117.19 |
IUPAC Name | (3S)-3-amino-4-methylpentan-1-ol |
Standard InChI | InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | ZAQOIAYHBXCGIO-LURJTMIESA-N |
Isomeric SMILES | CC(C)[C@H](CCO)N |
SMILES | CC(C)C(CCO)N |
Canonical SMILES | CC(C)C(CCO)N |
Introduction
Structural Characteristics and Stereochemical Significance
(S)-3-Amino-4-methylpentan-1-ol (IUPAC name: (3S)-3-amino-4-methylpentan-1-ol) is a five-carbon amino alcohol with the molecular formula C₆H₁₅NO. Its structure includes:
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A primary alcohol group (-OH) at the first carbon.
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A secondary amine group (-NH₂) at the third carbon.
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A methyl branch (-CH₃) at the fourth carbon.
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An (S)-configuration at the chiral center (C3).
The stereochemistry of this compound is critical for its interactions in biological systems and asymmetric synthesis. The (S)-enantiomer often exhibits distinct reactivity and binding affinities compared to its (R)-counterpart, making it valuable for enantioselective catalysis and drug design.
Key Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 117.19 g/mol |
Boiling Point | ~245°C (estimated) |
Solubility | Miscible in polar solvents (e.g., water, ethanol) |
Optical Rotation ([α]D) | +15.6° (c = 1, H₂O) |
pKa (NH₂) | ~9.8 |
pKa (OH) | ~15.5 |
Synthetic Methodologies
The synthesis of (S)-3-amino-4-methylpentan-1-ol typically involves enantioselective routes to ensure high optical purity. Common strategies include:
Asymmetric Reduction of Ketones
A prevalent method involves the reduction of 4-methylpentan-3-one using chiral catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction employs a borane-based catalyst to yield the (S)-enantiomer with >95% enantiomeric excess (ee).
Reaction Scheme:
Enzymatic Resolution
Lipases or esterases can resolve racemic mixtures of the amino alcohol. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-form unreacted .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing:
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Tapentadol Analogues: Opioid analgesics with reduced side-effect profiles.
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β-Lactam Antibiotics: Chiral side chains enhance drug stability.
Asymmetric Catalysis
(S)-3-Amino-4-methylpentan-1-ol acts as a ligand in transition-metal catalysts for enantioselective hydrogenation reactions. For example, Rhodium complexes with this ligand achieve 90% ee in ketone reductions .
Comparative Analysis with Related Amino Alcohols
Compound | Structure | Key Differences |
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(S)-Valinol | 2-Amino-3-methylbutan-1-ol | Shorter carbon chain; different chiral center position |
(S)-Threoninol | 2-Amino-3,4-dihydroxybutan-1-ol | Additional hydroxyl group; higher polarity |
(R)-3-Amino-4-methylpentan-1-ol | Enantiomeric structure | Opposite stereochemistry; distinct biological activity |
Challenges and Future Directions
Current research gaps include:
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Toxicological Profiles: Limited data on long-term exposure effects.
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Scalable Synthesis: High costs of enantioselective methods hinder industrial adoption.
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Biological Target Identification: Mechanistic studies are needed to elucidate receptor interactions.
Future work may explore combinatorial libraries of derivatives for drug discovery or novel catalytic applications in green chemistry.
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